2-(4-Chlorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-13-20-9-8-17(21-13)24-16-3-2-10-22(12-16)18(23)11-14-4-6-15(19)7-5-14/h4-9,16H,2-3,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKULHSBPWKEKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyrimidine Moiety: The pyrimidine group is introduced via nucleophilic substitution reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is often added through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products
Oxidation: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction can result in the formation of alcohols or amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for further research:
-
Anticancer Activity
- Preliminary studies indicate that derivatives of similar structures possess significant efficacy against various cancer cell lines. For instance, compounds targeting poly(ADP-ribose) polymerase (PARP) have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer cells .
- Neuropharmacological Effects
- Antimicrobial Properties
Therapeutic Applications
Given its biological activities, several therapeutic applications can be proposed:
- Oncology : The compound may serve as a lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth and survival.
- Neurology : Its potential neuropharmacological effects could be harnessed for developing treatments for conditions such as anxiety or depression.
- Infectious Diseases : The antimicrobial properties suggest potential applications in treating bacterial infections.
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
- Inhibitory Effects on Cancer Cells
- Neuroactive Compound Exploration
- Antimicrobial Efficacy
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
2-(4-Chlorophenoxy)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone
- Molecular Formula : C25H23ClN6O3
- Molecular Weight : 502.94 g/mol
- Key Features : Replaces the methylpyrimidinyl group with a triazolo-pyrimidinyl moiety and adds a 4-methoxyphenyl substituent.
- Bioactivity: Triazolo-pyrimidine derivatives are known for anticancer activity, particularly as kinase inhibitors targeting EGFR or VEGFR .
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone
- Molecular Formula: C13H14FNO
- Molecular Weight : 219.26 g/mol
- Key Features : Simplifies the structure by removing the pyrimidinyl-oxy group and substituting chlorine with fluorine.
- Bioactivity : Fluorophenyl derivatives are often explored for CNS-targeting applications due to enhanced blood-brain barrier permeability .
2-{4-[5-(4-Chlorophenyl)-4-pyrimidin-4-yl-1H-pyrazol-3-yl]piperidin-1-yl}-2-oxoethanol
- Molecular Formula : C20H18ClN5O2
- Molecular Weight : 403.84 g/mol
- Key Features : Incorporates a pyrazole-pyrimidine hybrid structure and a hydroxyethyl group.
- Bioactivity : Pyrazole-pyrimidine hybrids are reported to exhibit anti-inflammatory and antiparasitic activity .
Pyrimidinyl-Oxy Piperidine Derivatives
(2-Chloro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone
- Molecular Formula : C25H21ClN6O3S
- Molecular Weight : 544.99 g/mol
- Key Features: Substitutes the ethanone group with a chloropyridinyl-methanone and adds a methanesulfonylphenyl group.
- Bioactivity : Methanesulfonylphenyl derivatives are potent anti-inflammatory agents, often inhibiting COX-2 .
Structural and Functional Analysis
Substituent Impact on Bioactivity
- Chlorophenyl Group : Enhances hydrophobic interactions with target proteins, improving binding affinity in kinase inhibitors .
- Pyrimidinyl-Oxy Group : Facilitates hydrogen bonding with catalytic lysine residues in ATP-binding pockets of kinases .
- Piperidine Core: Improves solubility and metabolic stability compared to non-cyclic amines .
Comparative Physicochemical Properties
<sup>*</sup>LogP values estimated using fragment-based methods.
Biological Activity
The compound 2-(4-Chlorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone , also known as a piperidine derivative, has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant studies surrounding this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 335.81 g/mol. The structure features a piperidine ring, a chlorophenyl group, and a pyrimidine moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Studies have shown that derivatives containing the piperidine structure exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. For instance, the minimal inhibitory concentration (MIC) values for certain derivatives were reported to be between 0.0039 to 0.025 mg/mL, indicating strong antibacterial efficacy .
- Antifungal Activity
- Enzyme Inhibition
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Interaction with Biological Targets : The presence of both the piperidine and pyrimidine moieties allows for significant interaction with various biological targets, including enzymes and receptors involved in microbial resistance and neurodegenerative pathways.
- Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to target proteins, enhancing its potential as a lead compound in drug development .
Case Studies
Several studies have highlighted the biological activities of related compounds, providing insights into the potential applications of this compound:
- Antibacterial Efficacy :
- Neuroprotective Effects :
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 2-(4-Chlorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone?
The synthesis typically involves:
- Step 1 : Preparation of the piperidine intermediate substituted with a 2-methylpyrimidin-4-yloxy group. This requires nucleophilic substitution reactions, often using pyrimidinyl chlorides and piperidine derivatives under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
- Step 2 : Coupling the chlorophenyl ethanone moiety to the piperidine intermediate via a ketone linkage. Reagents like EDCI/HOBt or DCC are commonly used for amide/ketone bond formation .
- Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd for cross-coupling steps) significantly impact yield and purity. Purification via column chromatography or recrystallization is essential .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the piperidine and pyrimidine groups. Key signals include the methine proton adjacent to the ketone (~δ 4.2–4.5 ppm) and aromatic protons from the chlorophenyl group (~δ 7.2–7.8 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with high-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ = 385.1) and purity (>95%) .
- X-ray Crystallography : Resolves conformational details of the piperidine ring and spatial arrangement of substituents, critical for understanding steric effects in binding studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate this compound’s bioactivity?
-
Structural Variants : Synthesize analogs with modifications to the pyrimidine (e.g., 4-methoxy vs. 2-methyl), piperidine (e.g., N-methylation), or chlorophenyl (e.g., fluorophenyl substitution) groups .
-
Biological Assays : Test variants in target-specific assays (e.g., enzyme inhibition, receptor binding). For example:
Analog Modification Assay Type Observed Activity Change Pyrimidine → Pyridine Kinase Inhibition 10-fold reduced potency Piperidine N-methylation CYP450 Interaction Increased metabolic stability Data from similar compounds suggest the 2-methylpyrimidine group enhances target affinity, while chlorophenyl contributes to lipophilicity .
Q. How can contradictions in reported biological activity data across studies be resolved?
- Source Analysis : Compare experimental conditions (e.g., cell lines, assay pH, compound solubility in DMSO vs. saline). For instance, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Orthogonal Validation : Use SPR (surface plasmon resonance) to measure binding kinetics independently of enzymatic activity. If SPR data conflicts with functional assays, consider allosteric modulation or off-target effects .
- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases in high-throughput screening datasets .
Q. What computational strategies are effective in predicting this compound’s pharmacokinetics and toxicity?
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Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots. The chlorophenyl group may undergo hydroxylation, while the piperidine-pyrimidine core resists degradation .
-
ADMET Prediction : Tools like SwissADME or ADMETlab estimate properties:
Parameter Prediction LogP ~3.2 (moderate lipophilicity) BBB Permeability Low (CNS exclusion likely) hERG Inhibition Risk Medium (monitor in cardiac assays) These predictions guide prioritization of in vivo studies .
Q. How should researchers design in vivo studies to evaluate therapeutic potential while minimizing off-target effects?
- Dosing Regimen : Use pharmacokinetic modeling to determine optimal dosing intervals. For example, a half-life of ~4 hours (predicted from microsomal stability assays) suggests bid (twice daily) administration .
- Control Groups : Include structurally related but inactive analogs (e.g., pyrimidine → phenyl substitution) to isolate target-specific effects .
- Biomarker Monitoring : Track liver enzymes (ALT/AST) and creatinine to assess hepatotoxicity and nephrotoxicity, common issues with lipophilic aryl ketones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
